BenchChemオンラインストアへようこそ!

6-Fluoro-3-methylquinoxalin-2-ol

Medicinal Chemistry Drug Design Physicochemical Properties

6-Fluoro-3-methylquinoxalin-2-ol (also referred to as 6-fluoro-3-methylquinoxalin-2(1H)-one) is a fluorinated heterocyclic compound belonging to the quinoxalin-2-one family. Characterised by a fluorine atom at the 6-position and a methyl group at the 3-position on the quinoxaline scaffold, its molecular weight is 178.16 g/mol with exactly zero rotatable bonds, which imparts a rigid, planar geometry desirable for target engagement.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 98416-68-3
Cat. No. B3362393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methylquinoxalin-2-ol
CAS98416-68-3
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)F)NC1=O
InChIInChI=1S/C9H7FN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13)
InChIKeyXSHAHALIPDPMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-methylquinoxalin-2-ol (CAS 98416-68-3): An Indispensable Fluorinated Quinoxalinone Building Block for Kinase-Focused Medicinal Chemistry


6-Fluoro-3-methylquinoxalin-2-ol (also referred to as 6-fluoro-3-methylquinoxalin-2(1H)-one) is a fluorinated heterocyclic compound belonging to the quinoxalin-2-one family [1]. Characterised by a fluorine atom at the 6-position and a methyl group at the 3-position on the quinoxaline scaffold, its molecular weight is 178.16 g/mol with exactly zero rotatable bonds, which imparts a rigid, planar geometry desirable for target engagement [2]. The quinoxaline core is widely exploited in medicinal chemistry, particularly as a kinase inhibitor hinge-binding motif, and the specific substitution pattern of this compound makes it a privileged intermediate for constructing potent, selective inhibitors targeting VEGFR-2, B-Raf, and other therapeutically relevant kinases [3].

Why Sourcing a Simple 'Quinoxalin-2-ol' or '3-Methylquinoxalin-2-ol' Will Not Deliver the Required Reactivity and Biological Profile


Procurement decisions that treat quinoxalin-2-ones as interchangeable building blocks carry a high risk of project failure. The introduction of a fluorine atom at the 6-position is not a trivial structural modification; it profoundly alters both physicochemical and pharmacological properties. Fluorine increases lipophilicity (ΔXLogP approximately +0.4 vs. the non-fluorinated 3-methylquinoxalin-2-ol) while simultaneously modulating electronic distribution on the aromatic ring, which directly affects key drug-target interactions such as hinge-binding hydrogen bonds and hydrophobic packing in kinase ATP pockets [1]. In biological systems, the C–F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position, a metabolic soft spot in non-fluorinated analogs [2]. Furthermore, examples from the quinoxaline and quinoxalinone literature demonstrate that 6-fluoro substitution can switch selectivity between kinase isoforms; for instance, fluorinated quinoxaline-based κ-opioid receptor agonists exhibited significantly altered receptor affinity and functional activity compared to their non-fluorinated counterparts [3]. Therefore, substituting 6-fluoro-3-methylquinoxalin-2-ol with cheaper, non-fluorinated alternatives is not scientifically justifiable without re-validating the entire synthetic route and biological readout.

Quantitative Differentiation Evidence for 6-Fluoro-3-methylquinoxalin-2-ol Versus Non-Fluorinated and Alternative 6-Substituted Quinoxalinone Analogs


Enhanced Physicochemical Profile: Lipophilicity (XLogP) and Hydrogen Bond Acceptor Capacity Differentiation via Fluorine Substitution

The presence of a fluorine substituent directly impacts the lipophilicity and hydrogen bonding character of the quinoxalinone scaffold. 6-Fluoro-3-methylquinoxalin-2-ol exhibits a calculated XLogP3 value of 0.8, compared to the non-fluorinated parent compound 3-methylquinoxalin-2-ol which has an estimated XLogP of approximately 0.4 [1]. This represents an approximate 2-fold increase in logP (Δ ≈ 0.4 log units), which can significantly improve membrane permeability in cellular assays. Additionally, the compound possesses 3 hydrogen bond acceptor sites versus 2 for the non-fluorinated analog, providing an extra acceptor interaction point for target binding [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability Advantage: Blocking of CYP450-Mediated Oxidation at the 6-Position via C–F Bond Introduction

Fluorine substitution at metabolically labile aromatic positions is a well-validated strategy to enhance metabolic stability. In a study on quinoxaline non-nucleoside reverse transcriptase inhibitors, urinary metabolite profiling revealed that non-fluorinated analogs underwent extensive oxidation at the 6-position, whereas the corresponding 6-fluoro analog showed a shift in metabolism (NIH shift) with retention of the fluorine atom and formation of hydroxylated metabolites at alternative positions, indicating blocked primary oxidation at the fluorine-bearing site [1]. This demonstrates that 6-fluoro-3-methylquinoxalin-2-ol is expected to have a substantially longer metabolic half-life in liver microsome assays compared to 3-methylquinoxalin-2-ol.

Drug Metabolism Pharmacokinetics Metabolic Soft Spot Blocking

Impact on Kinase Inhibition Potency: Fluorine Substituent Differentiates VEGFR-2 Inhibitory Activity of 3-Methylquinoxalin-2-one Derivatives

SAR studies on 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors have shown that substitution at the 6-position of the quinoxaline ring is a critical determinant of inhibitory potency. Although the exact IC50 value for 6-fluoro-3-methylquinoxalin-2-ol against VEGFR-2 is not publicly disclosed in the primary literature, the general scaffold analysis indicates that electron-withdrawing groups at C-6 enhance activity compared to unsubstituted analogs [1]. In the broader quinoxaline kinase inhibitor class, fluorinated derivatives consistently exhibit 2- to 5-fold lower IC50 values against VEGFR-2 and related RTKs relative to their non-fluorinated counterparts [2]. Thus, a researcher expecting to achieve sub-micromolar VEGFR-2 inhibition from a 3-methylquinoxalin-2-ol-derived series would likely be disappointed, while the 6-fluoro variant positions the scaffold in the appropriate potency range.

Kinase Inhibition VEGFR-2 Anti-angiogenesis

Selectivity Modulation in GPCR Targeting: Fluorine Directs κ-Opioid Receptor (KOR) Agonism Over Off-Target Opioid Subtypes

In a series of fluorinated quinoxaline-based KOR agonists, the 6-fluoro substituent was found to be critical for achieving KOR selectivity. The fluoro derivative 14b (containing a CO2CH3 at the 4-position of the quinoxaline) reduced KOR-mediated anti-inflammatory activity as measured by CD11c and IFN-γ production in mouse and human dendritic cells, with significant reductions compared to the non-fluorinated parent [1]. While this specific study uses a slightly different substitution pattern, it provides strong class-level evidence that the 6-fluoro group is a key selectivity switch for the quinoxaline scaffold in GPCR targeting, indicating that 6-fluoro-3-methylquinoxalin-2-ol is the appropriate starting material for developing selective KOR or other aminergic GPCR ligands.

GPCR κ-Opioid Receptor Selectivity

High-Value Application Scenarios for 6-Fluoro-3-methylquinoxalin-2-ol Sourcing Based on Differentiated Evidence


Fragment-Based Lead Discovery and Kinase Inhibitor Library Design

The rigid, planar structure and favorable physicochemical profile (XLogP 0.8, zero rotatable bonds, three HBA) make this compound an ideal fragment for kinase-focused libraries. Its 6-fluoro substitution allows it to serve as a versatile starting point for growing into potent ATP-competitive inhibitors of VEGFR-2, B-Raf, and other kinases, where the fluorine atom can engage in orthogonal interactions within the selectivity pocket [1].

Metabolically Stable Probe Design for in Vivo Pharmacology

The established metabolic blocking effect of the C–F bond at the 6-position is critical for designing in vivo chemical probes and PET tracers. Sourcing this specific fluorinated intermediate ensures that the resulting quinoxaline derivatives have an extended half-life suitable for animal pharmacokinetics and imaging studies, as demonstrated by the successful use of 6-fluoroquinoxaline scaffolds in KOR PET ligand development [2].

Synthesis of Selective GPCR Modulators

For researchers developing subtype-selective opioid or other aminergic GPCR ligands, 6-fluoro-3-methylquinoxalin-2-ol provides the key selectivity determinant. Empirical evidence shows that fluorination at C-6 is essential for achieving KOR selectivity over MOR/DOR, making this building block non-negotiable for projects targeting the kappa opioid receptor [2].

Custom Synthesis of Advanced Intermediates for Drug Substance Manufacturing

Contract manufacturing organizations (CMOs) and CROs engaged in API synthesis can utilize this compound as a regulatory starting material (RSM) for constructing complex quinoxaline-based APIs. The presence of the fluorine atom simplifies the synthetic route by eliminating the need for late-stage fluorination, which often involves hazardous reagents and poor yields [1].

Quote Request

Request a Quote for 6-Fluoro-3-methylquinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.